molecular formula C7H7IOS B8792942 1-(5-Iodothiophen-2-yl)propan-1-one CAS No. 23757-10-0

1-(5-Iodothiophen-2-yl)propan-1-one

Cat. No.: B8792942
CAS No.: 23757-10-0
M. Wt: 266.10 g/mol
InChI Key: AKAOMSFPCWJXKK-UHFFFAOYSA-N
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Description

1-(5-Iodothiophen-2-yl)propan-1-one is a halogenated aryl ketone characterized by a thiophene ring substituted with an iodine atom at the 5-position and a propan-1-one group at the 2-position. Its structure enables participation in diverse transformations, such as Suzuki-Miyaura couplings or nucleophilic substitutions, where the iodine substituent acts as a leaving group or directs regioselectivity .

Properties

CAS No.

23757-10-0

Molecular Formula

C7H7IOS

Molecular Weight

266.10 g/mol

IUPAC Name

1-(5-iodothiophen-2-yl)propan-1-one

InChI

InChI=1S/C7H7IOS/c1-2-5(9)6-3-4-7(8)10-6/h3-4H,2H2,1H3

InChI Key

AKAOMSFPCWJXKK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(S1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(5-Iodothiophen-2-yl)propan-1-one with analogous thiophene- and aryl-ketone derivatives, focusing on substituent effects, synthetic utility, and physicochemical properties.

Halogenated Thiophene Derivatives

Compounds with halogens (I, Br, Cl) at the 5-position of the thiophene ring exhibit distinct reactivity and applications:

Compound Name Substituent (X) Molecular Weight (g/mol) Key Reactivity/Applications
This compound I 280.08 High leaving-group potential for cross-coupling; used in C–C bond-forming reactions .
1-(5-Bromothiophen-2-yl)propan-1-one Br 233.08 Moderate reactivity in coupling reactions (50% yield in C-fused product synthesis) .
1-(5-Chlorothiophen-2-yl)propan-1-one Cl 188.66 Less reactive than Br/I analogs; limited data on catalytic applications .
1-(5-Methylthiophen-2-yl)propan-1-one CH₃ 168.24 Electron-donating methyl group enhances stability; moderate coupling yields (53%) .

Key Findings :

  • Reactivity : Iodine’s large atomic radius and weak C–I bond enhance its utility in metal-catalyzed cross-coupling reactions compared to bromo or chloro analogs .
  • Synthetic Yields : Bromo and iodo derivatives generally exhibit higher reactivity in coupling reactions than methyl-substituted analogs, though steric and electronic factors may reduce yields .
Aryl Propan-1-one Derivatives with Diverse Substituents

Variations in the aryl group and substituent position significantly influence physicochemical and biological properties:

Compound Name Substituent/Modification Key Properties/Applications
1-(4-Fluorophenyl)-2-(methylamino)propan-1-one 4-Fluorophenyl + methylamino group Pharmacological activity (e.g., 4-FMC, a cathinone derivative with CNS effects) .
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one Isoquinoline + ibuprofen hybrid Anti-inflammatory hybrid compound; evaluated for biological activity .
1-(5-Ethyl-2-hydroxyphenyl)propan-1-one 5-Ethyl-2-hydroxyphenyl Industrial intermediate; requires stringent safety protocols due to toxicity risks .
1-(4-(Trifluoromethyl)phenyl)propan-1-one 4-Trifluoromethylphenyl Electron-withdrawing CF₃ group enhances stability in radical reactions .

Key Findings :

  • Stability : Electron-withdrawing groups (e.g., CF₃, I) improve thermal and oxidative stability compared to electron-donating substituents (e.g., CH₃, OH) .
Data Table: Comparative Physicochemical Properties
Property This compound 1-(5-Bromothiophen-2-yl)propan-1-one 1-(5-Methylthiophen-2-yl)propan-1-one
Molecular Weight (g/mol) 280.08 233.08 168.24
Halogen Bond Strength (C–X) Weak (C–I) Moderate (C–Br) N/A
Typical Reaction Yield Not reported 50% (C-fused coupling) 53% (C-fused coupling)
Solubility Low in polar solvents Low to moderate Moderate in organic solvents

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